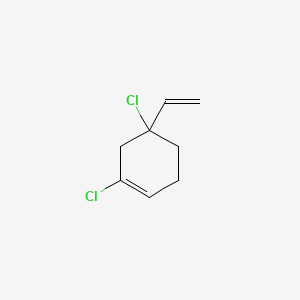
1,5-Dichloro-5-ethenylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-5-ethenylcyclohex-1-ene is a cyclic hydrocarbon compound with the molecular formula C8H10Cl2. This compound is characterized by the presence of two chlorine atoms and an ethenyl group attached to a cyclohexene ring. It is a derivative of cyclohexene, which is a six-membered ring containing one double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-5-ethenylcyclohex-1-ene typically involves the chlorination of cyclohexene followed by the introduction of an ethenyl group. One common method is as follows:
Chlorination of Cyclohexene: Cyclohexene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce 1,5-dichlorocyclohexene.
Introduction of Ethenyl Group: The 1,5-dichlorocyclohexene is then subjected to a dehydrohalogenation reaction using a strong base like potassium tert-butoxide (KOtBu) to introduce the ethenyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1,5-Dichloro-5-ethenylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond into a single bond, forming 1,5-dichlorocyclohexane.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: NaOH, KCN, polar solvents like water or ethanol.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: 1,5-Dichlorocyclohexane.
Substitution: Hydroxylated or cyanated derivatives.
科学的研究の応用
1,5-Dichloro-5-ethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dichloro-5-ethenylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ethenyl group allows for additional reactivity, enabling the compound to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
1,5-Dichlorocyclohexene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
1,5-Dibromo-5-ethenylcyclohex-1-ene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Cyclohexene: The parent compound without any halogen or ethenyl substitutions.
Uniqueness
1,5-Dichloro-5-ethenylcyclohex-1-ene is unique due to the presence of both chlorine atoms and an ethenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
65122-22-7 |
|---|---|
分子式 |
C8H10Cl2 |
分子量 |
177.07 g/mol |
IUPAC名 |
1,5-dichloro-5-ethenylcyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-2-8(10)5-3-4-7(9)6-8/h2,4H,1,3,5-6H2 |
InChIキー |
YBUAMCSYXWVWJZ-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CCC=C(C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
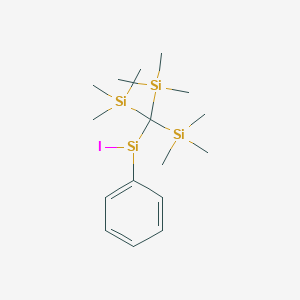
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
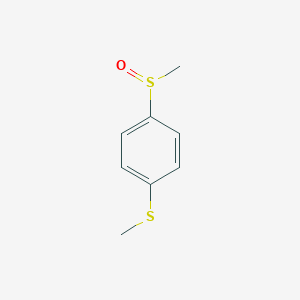
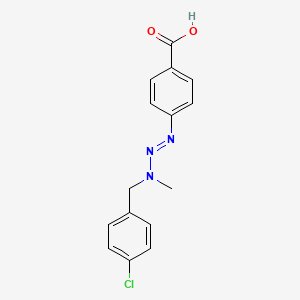
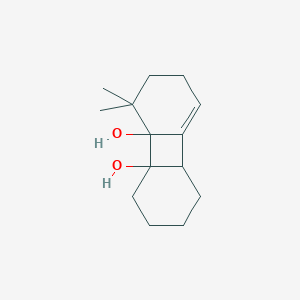

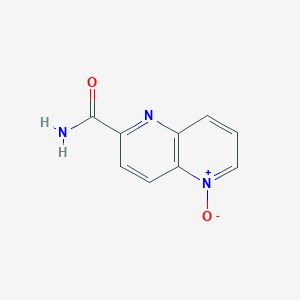
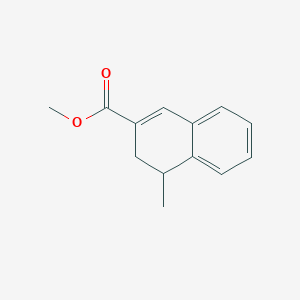

![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)

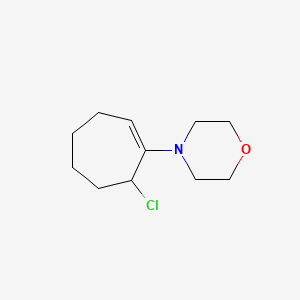
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
